Cas no 946289-69-6 (N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine)

N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine 化学的及び物理的性質
名前と識別子
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- N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- AB01303221-01
- 2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
- NCGC00309400-01
- N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine
- CCG-303992
- N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- AKOS002329541
- 946289-69-6
- F2359-0256
-
- インチ: 1S/C21H18N6O3/c1-28-15-5-3-14(4-6-15)25-20-18-19(23-9-8-22-18)26-21(27-20)24-11-13-2-7-16-17(10-13)30-12-29-16/h2-10H,11-12H2,1H3,(H2,23,24,25,26,27)
- InChIKey: PTWPNVVWTUWLJV-UHFFFAOYSA-N
- ほほえんだ: O1COC2=CC=C(C=C12)CNC1N=C2C(=C(N=1)NC1C=CC(=CC=1)OC)N=CC=N2
計算された属性
- せいみつぶんしりょう: 402.14403846g/mol
- どういたいしつりょう: 402.14403846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 103Ų
N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2359-0256-10μmol |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2359-0256-5μmol |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2359-0256-20mg |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2359-0256-40mg |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
A2B Chem LLC | BA72084-50mg |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 50mg |
$504.00 | 2024-05-20 | ||
Life Chemicals | F2359-0256-20μmol |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2359-0256-4mg |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2359-0256-1mg |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2359-0256-3mg |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2359-0256-15mg |
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
946289-69-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamineに関する追加情報
Introduction to N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine (CAS No. 946289-69-6)
N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 946289-69-6, belongs to a class of molecules known for their potential biological activity and structural complexity. The presence of multiple functional groups, including a pteridine core and aromatic rings, makes this molecule a subject of extensive research and development.
The pteridine core is a crucial structural feature of N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine, which is known to be involved in various biological processes. Pteridines are heterocyclic compounds that play essential roles in enzymatic reactions and cellular signaling. The specific arrangement of atoms in this core structure contributes to the unique chemical properties and reactivity of the compound.
One of the most striking aspects of this molecule is its dual functionalization with a 2H-1,3-benzodioxol-5-ylmethyl group and a 4-methoxyphenyl group. These substituents not only enhance the molecular complexity but also influence its interactions with biological targets. The benzodioxol ring, also known as an oxygenated phenanthrene derivative, is commonly found in natural products and has been shown to exhibit various pharmacological effects. The methoxy group on the phenyl ring further modulates the electronic properties of the molecule, making it more susceptible to specific interactions with biological receptors.
Recent studies have highlighted the importance of N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine in the development of novel therapeutic agents. Researchers have been particularly interested in its potential as a precursor for drugs targeting neurological disorders. The pteridine moiety has been associated with enzymes such as GTP cyclohydrolase I (GCH1), which is crucial for the synthesis of tetrahydrobiopterin (BH4), a cofactor involved in neurotransmitter production. Dysregulation of BH4 levels has been linked to conditions such as Parkinson's disease and depression.
In addition to its neurological applications, N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine has shown promise in other therapeutic areas. Its structural features make it a versatile scaffold for designing molecules that can interact with a wide range of biological targets. For instance, the compound's ability to modulate enzyme activity has led to investigations into its potential use in treating metabolic disorders.
The synthesis of N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the intricate molecular framework of this compound efficiently.
The pharmacological profile of N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine is still being thoroughly investigated. Preclinical studies have begun to uncover its potential effects on various biological pathways. These studies have revealed that the compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its utility as an agonist or antagonist in neurological therapies.
The future development of drugs based on structures similar to N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine holds great promise. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced pharmacological properties. This approach allows for the optimization of drug candidates while minimizing experimental trials.
In conclusion, N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine represents a significant advancement in pharmaceutical chemistry. Its unique structure and potential biological activity make it a valuable candidate for further research and development. As our understanding of its pharmacological effects continues to grow, so too does the likelihood that it will contribute to the discovery of new treatments for various diseases.
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